molecular formula C12H17N3O B4659317 N-cyclopentyl-N'-(3-pyridinylmethyl)urea

N-cyclopentyl-N'-(3-pyridinylmethyl)urea

Cat. No.: B4659317
M. Wt: 219.28 g/mol
InChI Key: BQTSVORDIOUSJJ-UHFFFAOYSA-N
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Description

N-Cyclopentyl-N'-(3-pyridinylmethyl)urea is a synthetic unsymmetrical urea derivative of interest in medicinal chemistry and pharmacological research. The compound features a cyclopentyl group and a 3-pyridinylmethyl group attached to a urea core, a structure known for its potential in modulating biological targets. Unsymmetrical urea motifs are present in a wide array of biologically active compounds, including enzyme inhibitors, antiviral agents, and selective receptor modulators . The 3-pyridinyl group is a common pharmacophore found in ligands for various central nervous system targets, as evidenced by its role in the first selective 5-HT1C receptor antagonist . Furthermore, cyclopentane-containing urea derivatives have been investigated for their activity as agonists for the Formyl Peptide Receptor 2 (FPR2), showcasing anti-inflammatory and pro-resolving properties by inhibiting neutrophil adhesion . This compound serves as a valuable building block for the synthesis of more complex molecules and is useful for structure-activity relationship (SAR) studies. Researchers can employ it in developing novel therapeutic agents, particularly in inflammation, immunology, and neurology. The product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-cyclopentyl-3-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(15-11-5-1-2-6-11)14-9-10-4-3-7-13-8-10/h3-4,7-8,11H,1-2,5-6,9H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTSVORDIOUSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares N-cyclopentyl-N'-(3-pyridinylmethyl)urea with structurally related urea derivatives, highlighting substituent variations and their implications:

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₁₂H₁₆N₃O Cyclopentyl, 3-pyridinylmethyl Potential anti-cancer activity, lipophilic
Pyrinuron (N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)urea) C₁₃H₁₁N₄O₃ 4-nitrophenyl, 3-pyridinylmethyl Banned rodenticide; induces diabetes in humans
Pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea) C₂₀H₂₂ClN₃O 4-chlorophenylmethyl, cyclopentyl Fungicide; inhibits fungal cell wall synthesis
N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea C₁₂H₉Cl₂N₃O 2,6-dichlorophenyl, 3-pyridinyl Research applications in enzyme inhibition
N-Cyclopentyl-N'-(pyridin-3-yl)urea C₁₁H₁₄N₃O Cyclopentyl, pyridin-3-yl Anti-cancer potential; hydrogen-bonding motifs

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups : Pyrinuron’s 4-nitrophenyl group enhances reactivity but confers toxicity, leading to its withdrawal .
  • Halogenation : Pencycuron’s 4-chlorophenylmethyl group improves antifungal activity, likely due to increased membrane permeability .
  • Lipophilicity : The cyclopentyl group in this compound may enhance metabolic stability compared to pyrinuron’s nitro-substituted analog.

Structural Flexibility: The 3-pyridinylmethyl group (vs. Bulky substituents (e.g., cyclopentyl) reduce rotational freedom, possibly improving target selectivity.

Toxicity Considerations: Pyrinuron’s nitro group is associated with genotoxicity and mitochondrial dysfunction, whereas the cyclopentyl group in the target compound may mitigate such risks .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopentyl-N'-(3-pyridinylmethyl)urea, and what reaction conditions are critical for achieving high purity?

  • Methodological Answer : The synthesis typically involves coupling cyclopentylamine with 3-pyridinylmethyl isocyanate or via carbodiimide-mediated reactions. Key conditions include:

  • Coupling Agents : Carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the urea bond .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmospheres .
  • Purification : Recrystallization or column chromatography to isolate high-purity product .
    • Reaction Optimization Table :
ParameterOptimal ConditionImpact on Yield/Purity
SolventDMFEnhances reagent solubility
Temperature50–60°CBalances reaction rate/selectivity
CatalystCDI (1.1 equiv)Minimizes side reactions

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm urea NH protons (~8–10 ppm) and pyridinyl/cyclopentyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • FT-IR : Urea carbonyl stretch (~1640–1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. What are the known biological targets of structurally related N-substituted urea compounds, and how can these inform current research on this compound?

  • Methodological Answer : Analogs like Pyrinuron (N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)urea) inhibit acetylcholinesterase and disrupt insulin secretion . To identify targets for the target compound:

  • Enzyme Assays : Test inhibition of acetylcholinesterase (Ellman’s method) or NADH dehydrogenase .
  • Cellular Models : Use pancreatic β-cells (e.g., INS-1) to assess insulin modulation .
    • Key Consideration : Structural differences (e.g., cyclopentyl vs. nitrophenyl) may alter target specificity; molecular docking studies are recommended .

Q. How should researchers address contradictory toxicity data between this compound and its analogs like Pyrinuron?

  • Methodological Answer :

  • Comparative Toxicity Screening : Conduct acute toxicity assays (e.g., OECD 423) in rodents, comparing LD₅₀ values with Pyrinuron (oral-rat LD₅₀ = 12.3 mg/kg) .
  • Mechanistic Studies : Evaluate mitochondrial toxicity (e.g., Seahorse assay) to differentiate from Pyrinuron’s NADH dehydrogenase inhibition .
  • Regulatory Alignment : Ensure compliance with Rotterdam Convention guidelines for hazardous chemicals .

Q. What strategies are recommended for optimizing the reaction yield of this compound in scalable laboratory syntheses?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic coupling steps .
  • Catalyst Screening : Test alternatives to CDI (e.g., HATU) for reduced byproduct formation .
  • Solvent-Free Conditions : Explore mechanochemical synthesis (ball milling) to enhance green chemistry metrics .

Q. What thermodynamic properties of urea derivatives should be considered when designing experiments involving this compound?

  • Methodological Answer :

  • Thermal Stability : Differential scanning calorimetry (DSC) to determine decomposition onset (~200–250°C for similar ureas) .
  • Solubility Parameters : Use Hansen solubility parameters (HSPs) to optimize solvent selection for crystallization .
  • Reaction Enthalpy : Isothermal titration calorimetry (ITC) to quantify energy changes during urea bond formation .

Data Contradiction Analysis

  • Toxicity vs. Therapeutic Potential : While Pyrinuron is banned due to toxicity , this compound’s cyclopentyl group may reduce electrophilicity and toxicity. Dose-response studies in multiple models (e.g., zebrafish, human cell lines) are critical to resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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